S-Méthyl-L-thiocitrulline

Vue d'ensemble

Description

La S-méthyl-L-thiocitrulline, communément appelée S-MTC, est un inhibiteur sélectif de la synthase d'oxyde nitrique de type I (NOS). Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle de l'oxyde nitrique dans divers processus physiologiques et pathologiques .

Applications De Recherche Scientifique

S-Methyl-L-thiocitrulline has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the inhibition of nitric oxide synthase and its effects on various chemical reactions.

Biology: Helps in understanding the role of nitric oxide in cellular signaling and immune response.

Medicine: Investigated for its potential therapeutic effects in conditions where nitric oxide plays a critical role, such as inflammation and neurodegenerative diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric oxide pathways .

Mécanisme D'action

Target of Action

S-Methyl-L-thiocitrulline, also known as S-Methylthiocitrulline, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes. S-Methyl-L-thiocitrulline exhibits about 17-fold greater selectivity for rat neuronal nitric oxide synthase (nNOS) compared to the endothelial enzyme (eNOS) .

Mode of Action

S-Methyl-L-thiocitrulline acts as a potent inhibitor of NOS . It binds to the active site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. This inhibition disrupts the normal signaling pathways mediated by nitric oxide.

Biochemical Pathways

The inhibition of NOS by S-Methyl-L-thiocitrulline affects the nitric oxide signaling pathway . Nitric oxide is a key signaling molecule that plays a role in various physiological processes including neurotransmission, immune response, and regulation of cell death. By inhibiting NOS, S-Methyl-L-thiocitrulline can potentially influence these processes.

Result of Action

The inhibition of NOS by S-Methyl-L-thiocitrulline can lead to a decrease in the production of nitric oxide . This can have various effects at the molecular and cellular level, depending on the specific physiological context. For example, in neurons, this could affect neurotransmission processes.

Analyse Biochimique

Biochemical Properties

S-Methyl-L-thiocitrulline plays a critical role in biochemical reactions by inhibiting nitric oxide synthase enzymes. It interacts with various enzymes, proteins, and biomolecules, primarily targeting neuronal nitric oxide synthase. The inhibition of this enzyme by S-Methyl-L-thiocitrulline prevents the conversion of L-arginine to nitric oxide and L-citrulline. This interaction is highly selective, with S-Methyl-L-thiocitrulline exhibiting a greater affinity for neuronal nitric oxide synthase compared to endothelial and inducible nitric oxide synthase . The compound’s inhibitory action is crucial for studying the physiological and pathological roles of nitric oxide in various biological systems.

Cellular Effects

S-Methyl-L-thiocitrulline exerts significant effects on various cell types and cellular processes. By inhibiting neuronal nitric oxide synthase, it influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the inhibition of nitric oxide production by S-Methyl-L-thiocitrulline can lead to reduced neuronal death and improved neurological function, particularly in conditions such as intracerebral hemorrhage . Additionally, S-Methyl-L-thiocitrulline affects intracellular calcium handling in cardiac myocytes, modulating contractility and mitochondrial activity . These cellular effects highlight the compound’s potential therapeutic applications in neuroprotection and cardiovascular health.

Molecular Mechanism

The molecular mechanism of S-Methyl-L-thiocitrulline involves its selective inhibition of nitric oxide synthase enzymes. The compound binds to the active site of neuronal nitric oxide synthase, preventing the enzyme from catalyzing the conversion of L-arginine to nitric oxide and L-citrulline . This inhibition is achieved through competitive binding, where S-Methyl-L-thiocitrulline competes with L-arginine for the active site. The result is a decrease in nitric oxide production, which subsequently affects various downstream signaling pathways and physiological processes. The selective inhibition of neuronal nitric oxide synthase by S-Methyl-L-thiocitrulline is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Methyl-L-thiocitrulline can vary over time. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity for extended periods . Its effects on cellular function can change over time, particularly in in vitro and in vivo studies. For example, the administration of S-Methyl-L-thiocitrulline in animal models of intracerebral hemorrhage has demonstrated sustained neuroprotective effects, reducing neuronal death and improving neurological outcomes over a 24-hour period . These temporal effects are essential for understanding the compound’s long-term impact on cellular function and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of S-Methyl-L-thiocitrulline vary with different dosages in animal models. At low doses, the compound produces a significant, short-lived pressor effect associated with vasoconstriction in renal, mesenteric, and hindquarters regions . Higher doses of S-Methyl-L-thiocitrulline can lead to more pronounced cardiovascular effects, including bradycardia and changes in vascular conductance . Additionally, the compound’s neuroprotective effects in models of intracerebral hemorrhage are dose-dependent, with higher doses providing greater protection against neuronal death and neurological deficits . Understanding the dosage effects of S-Methyl-L-thiocitrulline is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Metabolic Pathways

S-Methyl-L-thiocitrulline is involved in metabolic pathways related to nitric oxide synthesis. The compound inhibits the conversion of L-arginine to nitric oxide and L-citrulline by binding to neuronal nitric oxide synthase . This inhibition affects the overall metabolic flux of nitric oxide production, which plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. The interaction of S-Methyl-L-thiocitrulline with nitric oxide synthase enzymes highlights its importance in modulating metabolic pathways and understanding the biochemical basis of nitric oxide-related functions.

Transport and Distribution

The transport and distribution of S-Methyl-L-thiocitrulline within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound is cell-permeable, allowing it to effectively inhibit intracellular nitric oxide synthase enzymes . Once inside the cell, S-Methyl-L-thiocitrulline can localize to various subcellular compartments, including the cytoplasm and mitochondria, where it exerts its inhibitory effects . The distribution of S-Methyl-L-thiocitrulline within tissues is also critical for its therapeutic efficacy, as it needs to reach target sites to effectively inhibit nitric oxide production.

Subcellular Localization

S-Methyl-L-thiocitrulline exhibits specific subcellular localization patterns that influence its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with neuronal nitric oxide synthase to inhibit nitric oxide production . Additionally, S-Methyl-L-thiocitrulline can target mitochondria, affecting mitochondrial activity and calcium handling in cardiac myocytes . The subcellular localization of S-Methyl-L-thiocitrulline is essential for understanding its mechanism of action and optimizing its therapeutic potential in various biological systems.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la S-méthyl-L-thiocitrulline implique la méthylation de la L-thiocitrulline. La réaction nécessite généralement un agent méthylant tel que l'iodure de méthyle ou le sulfate de diméthyle, et une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction. La réaction est réalisée dans un solvant approprié, tel que le méthanol ou l'éthanol, sous des conditions de température et de pression contrôlées .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la this compound ne soient pas largement documentées, l'approche générale impliquerait l'adaptation du processus de synthèse en laboratoire à une échelle plus importante. Cela comprendrait l'optimisation des conditions réactionnelles pour des volumes plus importants, la garantie d'une qualité et d'une pureté constantes du produit final, et la mise en œuvre de mesures de sécurité pour manipuler les produits chimiques dangereux .

Analyse Des Réactions Chimiques

Types de réactions

La S-méthyl-L-thiocitrulline subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent convertir le composé en son dérivé thiol correspondant.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe méthyle par d'autres groupes fonctionnels

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les thiols ou les amines peuvent être utilisés dans les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés thiols et divers dérivés substitués selon les réactifs utilisés .

Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition de la synthase d'oxyde nitrique et ses effets sur diverses réactions chimiques.

Biologie : Aide à comprendre le rôle de l'oxyde nitrique dans la signalisation cellulaire et la réponse immunitaire.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans les affections où l'oxyde nitrique joue un rôle essentiel, comme l'inflammation et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies de l'oxyde nitrique .

Mécanisme d'action

La this compound exerce ses effets en inhibant sélectivement la synthase d'oxyde nitrique de type I. Cette enzyme est responsable de la production d'oxyde nitrique, une molécule de signalisation impliquée dans divers processus physiologiques. En inhibant cette enzyme, la this compound réduit la production d'oxyde nitrique, modulant ainsi ses effets sur les voies de signalisation cellulaire et les fonctions physiologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

L-NAME (ester méthylique de la Nω-nitro-L-arginine) : Un autre inhibiteur de la synthase d'oxyde nitrique, mais moins sélectif que la S-méthyl-L-thiocitrulline.

7-nitroindazole : Un inhibiteur sélectif de la synthase d'oxyde nitrique neuronale, similaire à la this compound mais avec des propriétés structurelles différentes.

Aminoguanidine : Inhibe la synthase d'oxyde nitrique inductible, utilisée dans différents contextes de recherche par rapport à la this compound .

Unicité

La this compound est unique en raison de sa forte sélectivité pour la synthase d'oxyde nitrique de type I, ce qui en fait un outil précieux pour étudier les rôles spécifiques de cette enzyme dans divers processus biologiques. Son inhibition sélective permet des investigations plus précises par rapport à d'autres inhibiteurs moins sélectifs .

Propriétés

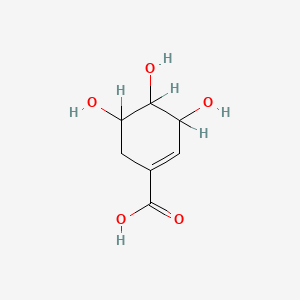

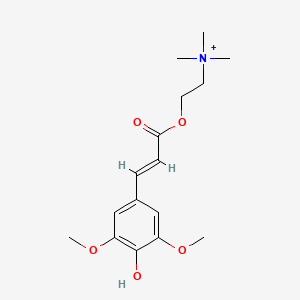

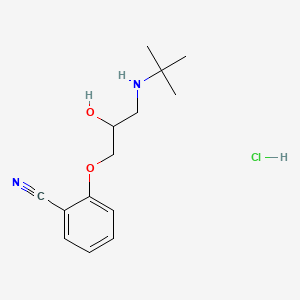

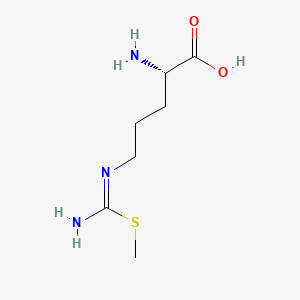

IUPAC Name |

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S/c1-13-7(9)10-4-2-3-5(8)6(11)12/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVMVBQRKZPFLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935505 | |

| Record name | N~5~-[Imino(methylsulfanyl)methyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156719-41-4 | |

| Record name | S-Methyl-L-thiocitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156719-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methylthiocitrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156719414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-[Imino(methylsulfanyl)methyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYLTHIOCITRULLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790X706JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.